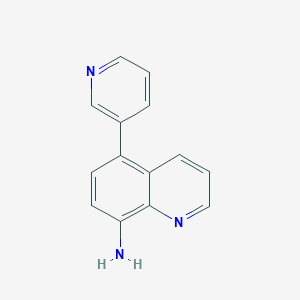

5-Pyridin-3-ylquinolin-8-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-Pyridin-3-ylquinolin-8-amine” is a chemical compound with the CAS Number: 2022939-96-2 . It’s available from several suppliers for research purposes .

Synthesis Analysis

The synthesis of quinolin-8-amines, which “this compound” is a type of, can be achieved through various methods. One such method involves the use of N-propargyl aniline derivatives employing tin and indium chlorides . Another method involves the use of transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .科学的研究の応用

Photodynamic Therapy for Breast Cancer A study explored the application of a complex formed through a reaction involving pyridin-2-ylmethanamine and 8-hydroxyquinoline-2-carbaldehyde, indicating its potential as a photosensitizer for photodynamic therapy (PDT) in treating human breast cancer MDA-MB-231 cells. This complex showed significant anti-tumor activity without notable toxicity to other organs, demonstrating its promise for cancer treatment applications (Zhu et al., 2019).

Synthesis of Heterocycles Research has been conducted on the synthesis of complex heterocycles, such as pyrindines and tetrahydroquinolines, through multi-component processes. These heterocycles have foundational importance in pharmaceutical chemistry and supramolecular coordination chemistry, suggesting their broad applications in synthesizing natural products and as ligands (Yehia et al., 2002).

Molecular Imaging in Alzheimer's Disease An 18F-labeled compound structurally similar to 5-Pyridin-3-ylquinolin-8-amine was assessed for its potential in imaging neurofibrillary tangles in Alzheimer's disease. This compound exhibited favorable kinetics and high binding to brain regions associated with neurofibrillary tangle deposition, supporting its further development for applications in diagnosing and studying the progression of Alzheimer's disease (Lohith et al., 2018).

Antimalarial Potential A series of derivatives synthesized from reactions involving quinoline demonstrated potent antimalarial activity. This research highlights the potential of quinoline-based compounds in developing new antimalarial drugs, showcasing their significant role in addressing global health challenges related to malaria (Saini et al., 2016).

Fluorescent Sensing Applications A study on a novel fluorescent dye based on a pyrazolo[3,4-b]quinoline skeleton demonstrated its utility as a sensor for detecting small inorganic cations. This application is crucial for analytical chemistry, where sensitive and selective detection methods are needed for various ions (Mac et al., 2010).

作用機序

Target of Action

Compounds with similar structures, such as quinoline and pyrazole derivatives, have been reported to interact with various targets

Mode of Action

It’s known that quinoline and pyrazole derivatives can act as agonists or antagonists at various receptors . They can modulate the activity of these receptors, leading to changes in cellular function . The specific interactions of 5-Pyridin-3-ylquinolin-8-amine with its targets and the resulting changes need further investigation.

Biochemical Pathways

Quinoline and pyrazole derivatives, which share structural similarities with this compound, are known to influence various biochemical pathways . These include purine and pyrimidine metabolism, which are crucial for nucleic acid synthesis

Pharmacokinetics

Pharmacokinetics refers to what the body does to a drug, including its movement into, through, and out of the body Understanding these properties is crucial for assessing the bioavailability of this compound

Result of Action

Compounds with similar structures, such as quinoline and pyrazole derivatives, have been reported to have various biological and pharmaceutical activities

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound

特性

IUPAC Name |

5-pyridin-3-ylquinolin-8-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3/c15-13-6-5-11(10-3-1-7-16-9-10)12-4-2-8-17-14(12)13/h1-9H,15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCWYPXZSHYPNMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C3C=CC=NC3=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-3-oxobutanoate](/img/structure/B2963765.png)

![ethyl 2-[[2-[[5-[[(2-chloro-6-fluorobenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2963771.png)

![methyl 4-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]benzoate](/img/structure/B2963773.png)

![N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2963774.png)

![N-cyclohexyl-4-(3-methylbutyl)-1,5-dioxo-2-(2-oxo-2-phenylethyl)-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2963775.png)

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2963786.png)

![6-(benzylamino)-1,3-dimethyl-5-(pyridin-2-yl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2963787.png)